2-chloro-N-ethyl-9H-Purin-6-amine
Description
Properties
Molecular Formula |
C7H8ClN5 |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
2-chloro-N-ethyl-7H-purin-6-amine |
InChI |
InChI=1S/C7H8ClN5/c1-2-9-5-4-6(11-3-10-4)13-7(8)12-5/h3H,2H2,1H3,(H2,9,10,11,12,13) |
InChI Key |
KOUDEUMDARQLLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC2=C1NC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution at the C6 Position
The foundational synthesis of 2-chloro-N-ethyl-9H-purin-6-amine begins with 2,6-dichloro-9H-purine as the starting material. Ethylamine hydrochloride serves as the nucleophile, targeting the C6 chlorine atom due to its higher electrophilicity compared to the C2 position.
Reaction Setup
-
Solvent System : Dimethylformamide (DMF) facilitates reagent solubility and stabilizes transition states through polar aprotic interactions.
-
Base : Triethylamine (TEA) neutralizes HCl generated during the reaction, shifting equilibrium toward product formation.
Workup Protocol
-
Dilution with ice water to precipitate unreacted starting material.
-
Ethyl acetate extraction (6 × 10 mL) to isolate the product.
-
Brine washes to remove residual DMF and TEA.
Table 1: Standard Reaction Parameters
| Parameter | Value |
|---|---|
| Starting Material | 2,6-Dichloro-9H-purine |
| Nucleophile | Ethylamine hydrochloride |
| Solvent | DMF |
| Base | Triethylamine |
| Temperature | 90°C |
| Time | 3 hours |
| Yield | 65% |
Reaction Optimization Strategies
Temperature and Time Dependence
Kinetic studies reveal that increasing temperature beyond 90°C accelerates byproduct formation (e.g., N7-ethyl isomers), while temperatures below 80°C result in incomplete substitution. A 3-hour duration balances conversion efficiency and side reaction suppression.
Solvent Screening
Comparative solvent trials demonstrate DMF’s superiority over alternatives:
Table 2: Solvent Performance Comparison
| Solvent | Relative Yield (%) | Byproduct Formation |
|---|---|---|
| DMF | 65 | Low |
| DMSO | 58 | Moderate |
| THF | 42 | High |
| Acetonitrile | 37 | High |
DMF’s high dielectric constant (ε = 37) enhances ionic intermediate stabilization, whereas acetonitrile’s lower polarity (ε = 37) impedes nucleophilic attack.
Industrial-Scale Production
Continuous Flow Reactor Design
Pilot-scale synthesis employs tubular flow reactors to improve heat transfer and mixing efficiency:
-
Residence Time : 20 minutes (vs. 3 hours batch)
-
Throughput : 12 kg/day
-
Purity : 98.5% (HPLC)
Crystallization Optimization
Industrial recrystallization uses gradient cooling:
-
Dissolve crude product in hot ethanol (78°C).
-
Linear temperature ramp to 4°C over 6 hours.
-
Isolate crystals via vacuum filtration.
This method reduces solvent consumption by 40% compared to traditional diethyl ether crystallization.
Mechanistic Insights
Substitution Regioselectivity
The C6 position’s heightened electrophilicity arises from resonance stabilization of the transition state (Fig. 1):
Byproduct Formation Pathways
Competing N7-alkylation occurs via a kinetically controlled pathway, mitigated by:
Analytical Characterization
Spectroscopic Validation
Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a (Å) | 12.345 |
| b (Å) | 7.891 |
| c (Å) | 15.432 |
| β (°) | 112.3 |
| Z | 4 |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-ethyl-9H-Purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-ethyl-7H-purin-6-amine derivatives.
Oxidation: Formation of purine oxides.
Reduction: Formation of N-ethyl-7H-purin-6-amine.
Scientific Research Applications
2-chloro-N-ethyl-9H-Purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-ethyl-9H-Purin-6-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with nucleic acids, affecting DNA and RNA synthesis and function. These interactions can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Table 1: Impact of N9 Substituents
Substituent Variations at the N6 Position
The N6 amine group’s substitution pattern affects electronic properties and hydrogen-bonding capacity:
- 6-(3-Chlorophenylamino)-9-ethyl-9H-purine-2-carbonitrile (C13H9ClFN6): Aryl substituents at N6 (e.g., 3-chlorophenyl) enhance π-π stacking interactions, which may improve binding to hydrophobic enzyme pockets .
- Target compound (N6 = Ethyl) : The ethyl group balances steric and electronic effects, offering moderate hydrophobicity without excessive bulk.
Table 2: Impact of N6 Substituents
Q & A
Q. Q1. What are the optimal synthetic routes for 2-chloro-N-ethyl-9H-purin-6-amine, and how can reaction conditions be controlled to minimize impurities?
Methodological Answer: The synthesis typically involves sequential chlorination and alkylation of purine precursors. Evidence from analogous purine derivatives (e.g., 2-chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine) highlights microwave-assisted reactions as efficient for improving yield and purity. For example:
- Step 1 : React 2,6-dichloro-9H-purine with ethylamine under controlled alkaline conditions to introduce the ethyl group at position N8.
- Step 2 : Chlorination at position C2 using POCl₃ or SOCl₂ under anhydrous conditions, monitored via TLC or HPLC .
- Key Parameters : Temperature (110–140°C), solvent polarity (DMF or DMSO), and reaction time (30–60 minutes in microwave reactors) significantly influence selectivity. Purification via silica column chromatography (ethyl acetate/hexane gradient) is recommended .
Q. Q2. How can the purity and structural integrity of 2-chloro-N-ethyl-9H-purin-6-amine be validated post-synthesis?
Methodological Answer:
- Analytical Techniques :
- HPLC/LC-MS : Quantify purity (>95%) and detect byproducts (e.g., dechlorinated derivatives). Retention time and mass spectra (e.g., [M+H]⁺ = 197.62) are critical markers .
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethyl group at N9: δ ~4.3 ppm as a quartet; aromatic protons at C8: δ ~8.0 ppm) .
- Elemental Analysis : Verify C, H, N, Cl content (theoretical: C 42.56%, H 4.08%, N 35.45%, Cl 17.91%) .
Advanced Research Questions
Q. Q3. What crystallographic strategies are effective for resolving the 3D structure of 2-chloro-N-ethyl-9H-purin-6-amine, and how does molecular packing influence its reactivity?
Methodological Answer:
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL for refinement) reveals bond angles, torsion angles, and intermolecular interactions. For example:
- Software Tools : SHELX suite (SHELXD for phase problem solving, SHELXL for refinement) is widely used for small-molecule crystallography .
Q. Q4. How can structure-activity relationship (SAR) studies guide the design of 2-chloro-N-ethyl-9H-purin-6-amine derivatives with enhanced bioactivity?
Methodological Answer:
- SAR Design : Modify substituents at C2 (Cl → CN, NH₂) or N6 (ethyl → aryl groups) to alter electronic and steric properties. For example:
- Assays : Test inhibitory activity against trypanosomal proteases (e.g., cruzain) using fluorogenic substrates. IC₅₀ values correlate with substituent electronegativity .
Q. Q5. What computational methods are suitable for predicting the stability and reactivity of 2-chloro-N-ethyl-9H-purin-6-amine in biological systems?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond dissociation energies (BDEs) and electrostatic potential surfaces. Chlorine’s electron-withdrawing effect increases susceptibility to nucleophilic attack at C8 .
- MD Simulations : Simulate ligand-protein binding (e.g., with GROMACS) to assess dynamic interactions. The ethyl group’s flexibility may reduce binding entropy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
